(3aR,6aR)-5,6-Dimethyl-1,3,3a,6a-tetrahydro-4H-cyclopenta[c]furan-4-one
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Overview
Description
(3aR,6aR)-5,6-Dimethyl-1,3,3a,6a-tetrahydro-4H-cyclopenta[c]furan-4-one is a complex organic compound characterized by its unique cyclopentafuran structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,6aR)-5,6-Dimethyl-1,3,3a,6a-tetrahydro-4H-cyclopenta[c]furan-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by methylation to introduce the dimethyl groups. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as catalytic processes or continuous flow synthesis. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and reducing waste.
Chemical Reactions Analysis
Types of Reactions
(3aR,6aR)-5,6-Dimethyl-1,3,3a,6a-tetrahydro-4H-cyclopenta[c]furan-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like halides or amines. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(3aR,6aR)-5,6-Dimethyl-1,3,3a,6a-tetrahydro-4H-cyclopenta[c]furan-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and stereochemistry.
Biology: This compound may be used in the development of bioactive molecules or as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals, materials, and polymers.
Mechanism of Action
The mechanism of action of (3aR,6aR)-5,6-Dimethyl-1,3,3a,6a-tetrahydro-4H-cyclopenta[c]furan-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar applications in organic synthesis and as a solvent.
Volatile Organic Compounds: Various compounds with similar sensory properties and applications in materials science.
Uniqueness
(3aR,6aR)-5,6-Dimethyl-1,3,3a,6a-tetrahydro-4H-cyclopenta[c]furan-4-one is unique due to its specific stereochemistry and cyclopentafuran structure, which confer distinct chemical and biological properties
Properties
CAS No. |
64837-59-8 |
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Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
(3aR,6aR)-5,6-dimethyl-1,3,3a,6a-tetrahydrocyclopenta[c]furan-4-one |
InChI |
InChI=1S/C9H12O2/c1-5-6(2)9(10)8-4-11-3-7(5)8/h7-8H,3-4H2,1-2H3/t7-,8-/m0/s1 |
InChI Key |
DMTSUVDRHWWYQU-YUMQZZPRSA-N |
Isomeric SMILES |
CC1=C(C(=O)[C@@H]2[C@H]1COC2)C |
Canonical SMILES |
CC1=C(C(=O)C2C1COC2)C |
Origin of Product |
United States |
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